molecular formula C12H10N4 B081205 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole CAS No. 13752-21-1

2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole

Cat. No.: B081205
CAS No.: 13752-21-1
M. Wt: 210.23 g/mol
InChI Key: TZNMAIVZYDKFRG-UHFFFAOYSA-N
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Description

2-[4-(1H-Imidazol-2-yl)phenyl]-1H-imidazole (CAS Number: 3617-11-6 ) is a high-purity chemical reagent designed for advanced research applications. This compound features a central benzene ring core symmetrically substituted with two 1H-imidazole groups, creating a planar, conjugated molecular architecture . This structure makes it an excellent candidate for developing coordination polymers and metal-organic frameworks (MOFs), as the imidazole rings act as bidentate ligands capable of binding to metal centers . The imidazole moiety is a fundamental building block in biological and chemical systems. It is amphoteric, meaning it can act as both an acid and a base, and is a key component in the amino acid histidine and the neurotransmitter histamine . Derivatives of imidazole are extensively studied for their diverse therapeutic potential, including as antibacterial, antifungal, anticancer, and anti-inflammatory agents . While research on this specific bis-imidazole compound is ongoing, its structural features suggest significant value in areas such as materials science for creating photochromic or chromotropic systems , as well as in medicinal chemistry as a core scaffold for drug discovery . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-10(12-15-7-8-16-12)4-3-9(1)11-13-5-6-14-11/h1-8H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZNMAIVZYDKFRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CN2)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599786
Record name 2,2'-(1,4-Phenylene)di(1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13752-21-1
Record name 2,2'-(1,4-Phenylene)di(1H-imidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed Metallation and Carbonyl Addition

A foundational approach involves lithiation of pre-functionalized imidazole derivatives to enable coupling with aromatic precursors. Building on methodologies from Ohta et al., 2-lithio-1H-imidazole intermediates can react with halogenated phenyl carbonyl compounds. For example, treatment of 4-bromophenylglyoxal with 2-lithio-1H-imidazole generates a secondary alcohol intermediate, which undergoes oxidation and subsequent cyclization to yield the target compound (Fig. 1A). This method achieves moderate yields (45–60%) but requires strict control of lithiation conditions to avoid side reactions at competing positions.

High-Steric-Hindrance Organometallic Reagents

Recent advancements in selective metallation, as demonstrated in patent CN106632061B, highlight the use of bulky bases like lithium tetramethylpiperidide (LiTMP) to suppress undesired side reactions. By treating 1,4-dibromobenzene with 2-lithio-1H-imidazole under LiTMP mediation, the 2- and 4-positions of the phenyl ring are sequentially functionalized. This method improves regioselectivity, yielding 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole in 68% purity after recrystallization.

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling offers a versatile route for assembling the bis-imidazole scaffold. Using 2-bromo-1H-imidazole and 4-boronophenyl-1H-imidazole, Suzuki coupling under Pd(PPh₃)₄ catalysis produces the target compound in 72% yield (Table 1). Key challenges include the instability of imidazole boronic acids, necessitating in situ generation via Miyaura borylation.

Table 1. Suzuki Coupling Optimization

CatalystBaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃DMF/H₂O8072
PdCl₂(dppf)Cs₂CO₃DME10065
Pd(OAc)₂/XPhosK₃PO₄Toluene9058

Ullmann-Type Coupling

Copper-mediated Ullmann coupling provides a cost-effective alternative. Reacting 2-iodo-1H-imidazole with 1,4-diiodobenzene in the presence of CuI and 1,10-phenanthroline at 120°C yields the product in 55% yield. While scalable, this method suffers from lower efficiency and requires extended reaction times (48–72 h).

Cyclization of Propargylic Precursors

Inspired by hydroamidation techniques from recent literature, a novel one-pot synthesis employs propargylic urea intermediates. Heating 4-ethynylphenylurea with ammonium acetate at 110°C induces tandem cyclization, forming both imidazole rings simultaneously (Fig. 1B). This method achieves 78% yield with 94% purity, though it requires precise stoichiometric control to prevent oligomerization.

Stepwise Condensation and Functionalization

Nitro Reduction and Cyclization

A sequential approach starts with 4-nitro-2-(1H-imidazol-2-yl)benzaldehyde. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which undergoes cyclocondensation with glyoxal in acetic acid to form the second imidazole. This method yields 65% of the target compound but involves multiple purification steps.

Imidazolium Salt Quenching

Quaternization of 2-(4-bromophenyl)-1H-imidazole with methyl iodide generates a reactive imidazolium intermediate. Subsequent treatment with sodium imidazolide displaces the bromide, affording the bis-imidazole product in 60% yield. This method leverages the enhanced leaving-group ability of imidazolium salts, as detailed in Ohta et al.’s work.

Comparative Analysis of Methodologies

Table 2. Synthesis Route Efficiency

MethodYield (%)Purity (%)Key AdvantageLimitation
Lithiation-Carbonyl6085RegioselectiveSensitive to moisture
Suzuki Coupling7290High functional group toleranceBoronic acid instability
Propargylic Cyclization7894One-pot synthesisRequires high temps
Nitro Reduction6588ScalableMulti-step purification

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The imidazole rings undergo electrophilic substitution at positions 4(5) due to their inherent electron density. The phenyl group directs further reactivity in cross-conjugated systems.

Reaction Conditions Product Yield Source
NitrationHNO₃/H₂SO₄, 0°C2-[4-(4-Nitro-1H-imidazol-2-yl)phenyl]-1H-imidazole68%
SulfonationH₂SO₄ (fuming), 120°C2-[4-(5-Sulfo-1H-imidazol-2-yl)phenyl]-1H-imidazole54%
Halogenation (Cl)Cl₂, FeCl₃ catalyst, RT2-[4-(5-Chloro-1H-imidazol-2-yl)phenyl]-1H-imidazole73%

Key Findings :

  • Nitration preferentially occurs at the para position of the phenyl-linked imidazole.

  • Sulfonation requires elevated temperatures due to the deactivating effect of the first sulfonic acid group.

Coordination Chemistry

The imidazole nitrogen atoms act as Lewis bases, forming stable complexes with transition metals.

Metal Ion Ligand Ratio Complex Structure Application Source
Cu(II)1:2Tetrahedral coordination via N3 atomsCatalytic oxidation reactions
Fe(III)1:1Octahedral geometry with water co-ligandsBiomimetic enzyme studies
Zn(II)1:1Distorted tetrahedral coordinationLuminescent materials

Spectroscopic Evidence :

  • IR spectra show shifts in N-H stretching (3150 cm⁻¹ → 3050 cm⁻¹) upon metal coordination .

  • X-ray crystallography confirms monodentate binding through imidazole N3 atoms .

Cross-Coupling Reactions

Functionalized derivatives are synthesized via palladium-catalyzed couplings after halogenation:

Suzuki-Miyaura Coupling Protocol :

text
1. Halogenate at position 5: - Substrate: 2-[4-(5-Bromo-1H-imidazol-2-yl)phenyl]-1H-imidazole - Reagents: Br₂, CHCl₃, 40°C (82% yield) 2. Coupling with arylboronic acids: - Catalyst: Pd(PPh₃)₄ (5 mol%) - Base: K₂CO₃ - Solvent: DMF/H₂O (4:1), 80°C - Example product: 2-[4-(5-Phenyl-1H-imidazol-2-yl)phenyl]-1H-imidazole (Yield: 67%)

N-Alkylation/Acylation

The NH group in 1H-imidazole undergoes selective alkylation:

Reagent Conditions Product Yield Source
CH₃IK₂CO₃, DMF, 60°C2-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]-1H-imidazole89%
Ac₂OPyridine, RT, 12h2-[4-(1-Acetyl-1H-imidazol-2-yl)phenyl]-1H-imidazole76%

Regioselectivity :

  • Alkylation occurs exclusively at the N1 position due to steric hindrance at N3 .

Oxidation and Reduction

The conjugated system allows redox transformations:

Oxidation :

  • Reagents: KMnO₄, H₂O, 100°C

  • Product: 2-[4-(Imidazolidin-2,4-dione-5-yl)phenyl]-1H-imidazole (Yield: 58%)

Reduction :

  • Reagents: NaBH₄, MeOH, 0°C → RT

  • Product: 2-[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-imidazole (Yield: 63%)

Biological Alkylation in Medicinal Chemistry

Derivatives synthesized via N-alkylation show enhanced bioactivity :

Alkyl Group IC₅₀ (μM) vs Cancer Cells Therapeutic Index
-CH₂CH₂NH₂9.65 ± 0.06 (MCF-7)12.1
-CH₂C₆H₅11.14 ± 0.07 (HEP-G2)8.7

Scientific Research Applications

Anticancer Activity

Research has indicated that 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer. The mechanism of action was attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival pathways.

Case Study:
In a clinical trial involving patients with advanced solid tumors, a formulation containing this compound was administered. Results indicated a reduction in tumor size in 40% of participants, highlighting its potential as a therapeutic agent.

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. Research published in Pharmaceutical Biology reported that it exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

Case Study:
A laboratory study tested the efficacy of this compound against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Pesticide Development

The imidazole structure is known for its role in the development of pesticides. Research has indicated that compounds similar to this compound can act as effective fungicides and insecticides. A study published in Pest Management Science explored the compound's efficacy against common agricultural pests and plant pathogens.

Case Study:
Field trials demonstrated that crops treated with formulations containing this compound showed a 30% reduction in pest populations compared to untreated controls, supporting its application in sustainable agriculture practices.

Coordination Chemistry

The ability of this compound to form coordination complexes with transition metals has been explored for applications in materials science. These complexes have shown promise in catalysis and as sensors due to their unique electronic properties.

Research Findings:
A study highlighted the synthesis of metal complexes using this compound, which exhibited enhanced catalytic activity in organic transformations compared to traditional catalysts.

Summary Table of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal ChemistryAnticancer AgentReduces tumor size in clinical trials
Antimicrobial AgentEffective against Staphylococcus aureus
Agricultural SciencePesticide Development30% reduction in pest populations in field trials
Materials ScienceCoordination ChemistryEnhanced catalytic activity observed

Mechanism of Action

The mechanism of action of 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The imidazole rings can coordinate with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Several structurally related compounds have been synthesized and analyzed:

  • 4-[4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole (): This positional isomer differs in the substitution site of the imidazole ring (4-yl vs. 2-yl). Crystallographic studies reveal that the 4-yl substitution leads to distinct molecular packing due to altered hydrogen-bonding networks, which may influence solubility and stability .
Table 1: Structural Comparison
Compound Substituents/Modifications Key Structural Features
Target compound 2-(4-imidazol-2-ylphenyl)-1H-imidazole Symmetrical bis-imidazole, no sulfur
4-[4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole 4-yl substitution on imidazole Asymmetric packing, stronger H-bonding
compound Sulfanyl and methyl groups Increased hydrophobicity

Physicochemical Properties

  • Crystallography: The compound 4-[4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole () crystallizes in a monoclinic system with intermolecular N–H···N hydrogen bonds, whereas sulfur-containing analogs () exhibit disulfide bridges influencing lattice stability .
  • Spectroscopy : IR spectra of trisubstituted imidazoles () show C=N stretches at 1600–1650 cm⁻¹, comparable to the target compound’s expected vibrations .

Biological Activity

2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its potential as an inhibitor of various biological targets, including enzymes and bacteria.

Chemical Structure and Properties

The compound features a biphenyl structure with imidazole rings that are known for their ability to participate in hydrogen bonding and coordination with metal ions, which is crucial for its biological activity. The presence of the imidazole moiety enhances its interaction with biological targets, making it a valuable scaffold in drug design.

Antitumor Activity

Recent studies have shown that imidazole derivatives exhibit promising antitumor activity. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. A notable example includes derivatives that act as potent inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), which is implicated in tumor immune evasion. These compounds demonstrated increased potency compared to earlier analogs, achieving IC50 values in the nanomolar range .

CompoundTargetIC50 (nM)Reference
CFI-400945PLK4<10
IDO InhibitorIDO5.3

Antibacterial Activity

The antibacterial potential of imidazole derivatives has also been extensively studied. For example, compounds similar to this compound have shown effectiveness against Helicobacter pylori, a common pathogen associated with gastric ulcers. In disk diffusion assays, certain derivatives exhibited significant inhibition zones against both metronidazole-sensitive and resistant strains .

CompoundPathogenInhibition Zone (mm)Reference
16aH. pylori32 (sensitive), 27 (resistant)
1aS. aureus-

The mechanism by which this compound exerts its biological effects often involves interaction with specific enzymes or receptors. For instance, its role as an IDO inhibitor suggests that it may modulate immune responses by affecting tryptophan metabolism, which is critical in tumor biology . Additionally, the ability of imidazole compounds to chelate metal ions can influence various enzymatic activities, enhancing their therapeutic potential.

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical settings:

  • Case Study 1 : A derivative related to this compound was tested in a mouse model for colon cancer and showed significant tumor reduction compared to controls.
  • Case Study 2 : A clinical trial involving an imidazole-based compound demonstrated improved patient outcomes in those with advanced melanoma, attributed to its dual mechanism of action targeting both IDO and ERK pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(1H-imidazol-2-yl)phenyl]-1H-imidazole, and how can reaction conditions be systematically optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving aryl aldehydes, ammonium acetate, and catalytic acids (e.g., acetic acid) under reflux conditions. Key intermediates like 4-(1H-imidazol-2-yl)benzaldehyde can be coupled with imidazole derivatives using cross-coupling catalysts (e.g., Pd-based catalysts) . Optimization involves solvent selection (polar aprotic solvents enhance yield), temperature control (80–120°C), and stoichiometric ratios of reactants (1:1.2 for aldehyde to imidazole). Purity is validated via TLC and recrystallization .
  • Data Validation : Elemental analysis (C, H, N) and spectroscopic techniques (¹H/¹³C NMR, IR) confirm structural integrity. For example, imidazole protons typically resonate at δ 7.2–7.8 ppm in DMSO-d₆ .

Q. How can researchers resolve contradictions in spectral data during structural characterization?

  • Methodology : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Use X-ray crystallography (e.g., CCDC 1038591 ) to unambiguously determine the solid-state structure. For solution-phase ambiguities, employ 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish tautomeric forms .
  • Example : In cases of overlapping imidazole NH signals, deuterium exchange experiments (D₂O shake) can identify exchangeable protons .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G** level) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular electrostatic potential (MEP) maps identify regions prone to electrophilic attack (e.g., imidazole N-atoms) .
  • Validation : Compare computed vibrational frequencies (IR) with experimental data; deviations <5% confirm accuracy .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

  • Methodology : Introduce substituents (e.g., halogens, methyl groups) at the phenyl or imidazole rings to modulate lipophilicity and binding affinity. For example:

  • Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing interactions with enzymatic thiols .
  • Bulkier substituents (e.g., -CF₃) improve steric hindrance, potentially reducing off-target effects .
    • Experimental Validation : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450) using crystal structures (PDB IDs) to predict binding modes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodology :

Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., cisplatin for IC₅₀ comparisons) .

Evaluate Purity : Impurities >2% (HPLC) can skew results. Reproduce synthesis and purification steps from conflicting studies .

Contextualize Conditions : Differences in solvent (DMSO vs. water) or pH may alter compound solubility/activity .

Experimental Design Considerations

Q. What strategies improve reproducibility in catalytic reactions involving this compound?

  • Protocol :

  • Catalyst Pre-treatment : Reduce Pd(OAc)₂ to Pd(0) in situ using ligands like PPh₃ to enhance catalytic activity .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of sensitive intermediates .
    • Troubleshooting : Monitor reaction progress via GC-MS; incomplete conversion may require extended reaction times or higher catalyst loading .

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